Regioisomer-Specific Protonation and Basicity Differentiation vs. 1-Substituted Analog
N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine (2-substituted isomer) and its 1-substituted analog 1-(3-dimethylaminopropyl)piperazine (CAS 877-96-3) are regioisomers with identical molecular formula (C9H21N3) and molecular weight (171.28 g/mol) . The 1-substituted analog displays a predicted pKa of 9.67±0.28 for its piperazine N4 secondary amine , making it strongly basic under physiological conditions. In the 2-substituted isomer (target compound), the dimethylaminopropyl side chain is attached at the piperazine C2 position, placing the side chain adjacent to one piperazine nitrogen and altering the local steric and electronic environment around both ring nitrogens [1]. While experimentally measured pKa values for the target compound remain unreported in open literature, computational predictions based on Hammett substituent constants suggest that the 2-substitution pattern reduces the basicity of the proximal piperazine nitrogen by 0.3–0.5 pKa units relative to the 1-substituted analog due to increased steric hindrance and altered inductive effects [2].
| Evidence Dimension | Piperazine nitrogen basicity (pKa) |
|---|---|
| Target Compound Data | Not experimentally reported; class-level inference suggests pKa reduction of 0.3–0.5 units vs. 1-substituted analog |
| Comparator Or Baseline | 1-(3-Dimethylaminopropyl)piperazine (CAS 877-96-3); predicted pKa = 9.67±0.28 |
| Quantified Difference | Inferred reduction of approximately 0.3–0.5 pKa units |
| Conditions | Class-level inference based on regioisomeric substitution effects in piperazine derivatives; experimental validation pending |
Why This Matters
Altered basicity directly impacts protonation state at physiological pH, affecting solubility, membrane permeability, and target engagement in biological systems.
- [1] ChemWhat. N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine structural description and nitrogen environment analysis. View Source
- [2] Perrin DD, Dempsey B, Serjeant EP. pKa Prediction for Organic Acids and Bases. Chapman and Hall, 1981. Substituent effects on piperazine basicity. View Source
